molecular formula C9H12O2 B8787575 4-(Hydroxymethyl)-2,5-dimethylphenol CAS No. 10496-93-2

4-(Hydroxymethyl)-2,5-dimethylphenol

Cat. No. B8787575
CAS RN: 10496-93-2
M. Wt: 152.19 g/mol
InChI Key: YDUMJRNWSQBETB-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2,5-dimethylphenol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Hydroxymethyl)-2,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)-2,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

10496-93-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-(hydroxymethyl)-2,5-dimethylphenol

InChI

InChI=1S/C9H12O2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4,10-11H,5H2,1-2H3

InChI Key

YDUMJRNWSQBETB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 1 liter of four-necked flask were charged 4.76 g of para-toluenesulfonic acid, 54.07 g of ortho-cresol and 108.14 g of methanol. Further, keeping the temperature at 30° C., 38.05 g of 4-hydroxymethyl-2,5-dimethylphenol obtained above was added in ten portions over 1 hour. The mixture was stirred at the same temperature for 2 more hours. After completion of the reaction, 200 g of toluene and 200 gof ethyl acetate was added. Thereafter, 200 g of deionized water was added and the resulting mixture was stirred and a phase separation was carried out. Then, metal content was removed by adding 200 g of 1% aqueous oxalic acid solution, followed by stirring the mixture and by carrying out a phase separation. Thereafter, washing with 200 g of deionized water was repeated four times, and the oil phase was concentrated. To the concentrated mass, 200 g of toluene was added and the resulting solution was cooled to 20° C. and filtered. The filter cake was rinsed with 200 g of toluene and dissolved in 200 g of ethyl acetate. After adding 200g of toluene thereto, the resulting mixture was concentrated. To the concentrated mass, 200 g of toluene was added and the resulting mass was cooled to 20° C. and filtered. The filter cake was rinsed with 200 g of toluene and dried a whole day and night under reduced pressure at 45° C. to obtain 20.12 g of 4-(4-hydroxy-3-methylbenzyl)-2,5-dimethylphenol.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
54.07 g
Type
reactant
Reaction Step One
Quantity
108.14 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 5 liter four-necked flask were charged 610.9 g of 2,5-xylenol, 200 gof sodium hydroxide and 2500 g of water. While stirring at 12° C., 565 g of 37% formaldehyde was added dropwise thereto over 1 hour and 30 minutes, and the reaction was conducted for 4 more hours. After completionof the reaction, 89 g of 28% aqueous ammonia solution was added and the mixture was stirred for 30 minutes. Thereafter, 400 g of acetic acid was added thereto, and the resulting mixture was filtered and washed with water. The filtered product thus obtained was dried to obtain 609 g of 4-hydroxymethyl-2,5-dimethylphenol. Purity measured by liquid chromatography (LC): 99%
Quantity
610.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2500 g
Type
solvent
Reaction Step One
Quantity
565 g
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three
Quantity
400 g
Type
solvent
Reaction Step Four

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